Hydroxymethylation of quinolines via iron promoted oxidative C–H functionalization: synthesis of arsindoline-A and its derivatives†

Organic & Biomolecular Chemistry Pub Date: 2020-12-10 DOI: 10.1039/D0OB02212H

Abstract

Herein, we report a mild and efficient hydroxymethylation of quinolines via an iron promoted cross-dehydrogenative coupling reaction under external acid free conditions. Various hydroxyalkyl substituted quinolines were achieved in excellent yields with well tolerated functional groups. Importantly, a few of the hydroxylmethylated quinolines were further transformed into respective aldehydes, and were successfully utilized for the synthesis of alkaloid arsindoline-A and its derivatives.

Graphical abstract: Hydroxymethylation of quinolines via iron promoted oxidative C–H functionalization: synthesis of arsindoline-A and its derivatives
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